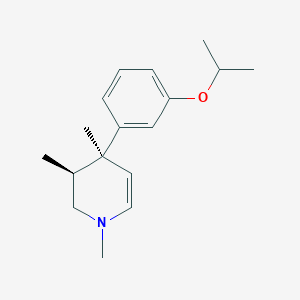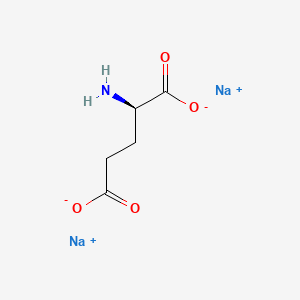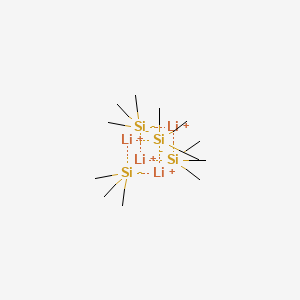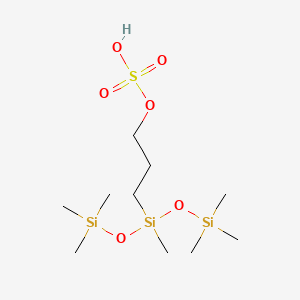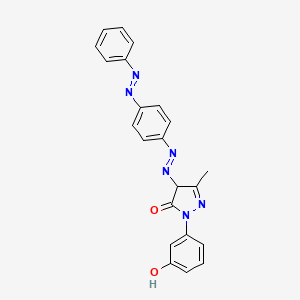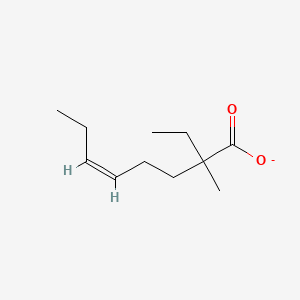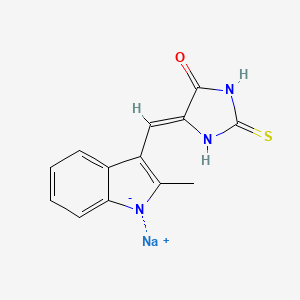
PKG drug G1 sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKG drug G1 sodium salt is a compound known for its role as an activator of protein kinase G Iα (PKGIα). This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. It induces vasodilation and reduces blood pressure through mechanisms that are both dependent and independent of PKGIα .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PKG drug G1 sodium salt involves the reaction of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-4-imidazolidinone with sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
PKG drug G1 sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for its activation of PKGIα.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that retain the core structure of this compound .
Applications De Recherche Scientifique
PKG drug G1 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of protein kinases.
Biology: Researchers use it to investigate cellular signaling pathways involving PKGIα.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control
Mécanisme D'action
PKG drug G1 sodium salt exerts its effects by activating PKGIα. This activation leads to the phosphorylation of downstream targets, resulting in vasodilation and reduced blood pressure. The compound can also induce these effects through mechanisms independent of PKGIα, involving other signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasonatrin Peptide: A chimera of atrial natriuretic peptide and C-type natriuretic peptide, known for its vasodilating actions.
Rp-8-pCPT-cGMPS sodium: An inhibitor of PKGIα, used to study the role of cyclic guanosine monophosphate in cellular signaling.
Uniqueness
PKG drug G1 sodium salt is unique in its ability to activate PKGIα through both oxidative and non-oxidative mechanisms. This dual mode of action makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H10N3NaOS |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
sodium;(5Z)-5-[(2-methylindol-1-id-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H11N3OS.Na/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7;/h2-6H,1H3,(H3,14,15,16,17,18);/q;+1/p-1 |
Clé InChI |
KUDYLQWRRNWNJB-UHFFFAOYSA-M |
SMILES isomérique |
CC1=C(C2=CC=CC=C2[N-]1)/C=C\3/C(=O)NC(=S)N3.[Na+] |
SMILES canonique |
CC1=C(C2=CC=CC=C2[N-]1)C=C3C(=O)NC(=S)N3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


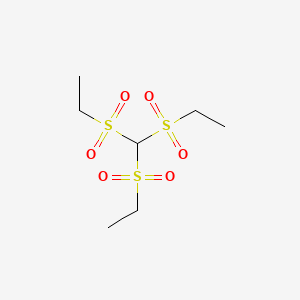

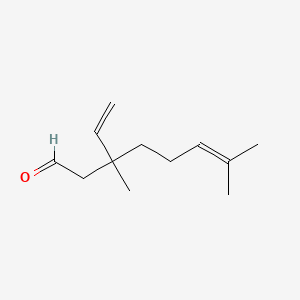
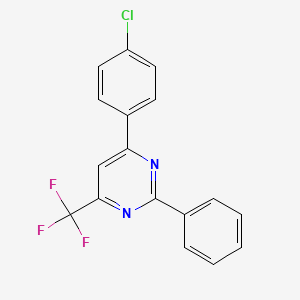
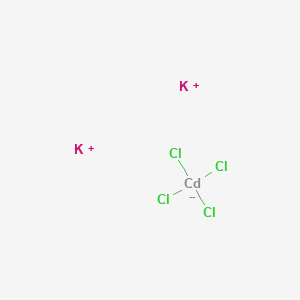
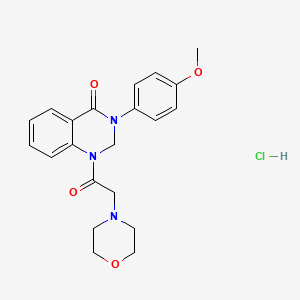
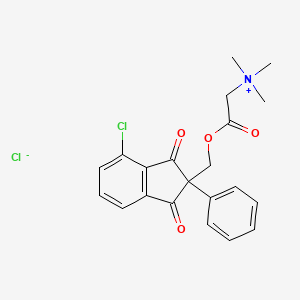
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
